
IWP-2-V2
Descripción general
Descripción
IWP-2-V2 es un compuesto químico conocido por su papel como inhibidor de la vía de señalización Wnt. Esta vía es crucial en varios procesos biológicos, incluido el desarrollo embrionario, la homeostasis tisular y la tumorigénesis. This compound es un derivado de IWP-2, que conserva el grupo benzotiazol de su compuesto padre, pero con propiedades ligeramente diferentes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de IWP-2-V2 involucra varios pasos, comenzando con la preparación del núcleo de benzotiazol. Los pasos clave incluyen:
Formación del núcleo de benzotiazol: Esto implica la reacción de 2-aminotiofenol con un aldehído adecuado en condiciones ácidas para formar el anillo de benzotiazol.
Formación de tioéter: El núcleo de benzotiazol se hace reaccionar luego con un precursor de tioéter para introducir el enlace tioéter.
Acoplamiento final: El paso final involucra el acoplamiento del intermedio tioéter con un derivado de pirimidina en condiciones básicas para formar this compound
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, incluyendo el control de temperatura, la selección de solventes y las técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
IWP-2-V2 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el enlace tioéter en un grupo tiol.
Sustitución: El anillo de benzotiazol puede sufrir reacciones de sustitución electrofílica
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrofílica a menudo usan reactivos como bromo o cloro en condiciones ácidas
Principales productos
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas y derivados de benzotiazol sustituidos .
Aplicaciones Científicas De Investigación
IWP-2-V2 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la vía de señalización Wnt.
Biología: Investiga el papel de la señalización Wnt en el mantenimiento y diferenciación de células madre.
Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento del cáncer mediante la inhibición de la señalización Wnt.
Industria: Utilizado en el desarrollo de nuevos medicamentos que se dirigen a la vía Wnt
Mecanismo De Acción
IWP-2-V2 ejerce sus efectos inhibiendo la enzima porcupine, una aciltransferasa ligada a la membrana. Porcupine es responsable de la palmitoilación de las proteínas Wnt, un paso crucial para su secreción y capacidad de señalización. Al inhibir porcupine, this compound bloquea efectivamente la señalización Wnt, lo que lleva a una reducción en la proliferación y diferenciación celular .
Comparación Con Compuestos Similares
Compuestos similares
IWP-2: El compuesto padre, también un inhibidor de la vía Wnt, pero con una potencia y selectividad ligeramente diferentes.
IWP-3: Otro derivado con efectos inhibitorios similares en la vía Wnt.
IWP-4: Un compuesto relacionado con características estructurales y actividad biológica distintas
Unicidad
IWP-2-V2 es único debido a sus modificaciones estructurales específicas, que confieren propiedades distintas en comparación con su compuesto padre y otros derivados. Estas modificaciones pueden resultar en diferencias en la potencia, la selectividad y la actividad biológica, lo que hace que this compound sea una herramienta valiosa en la investigación .
Propiedades
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUSMYOJWTVVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


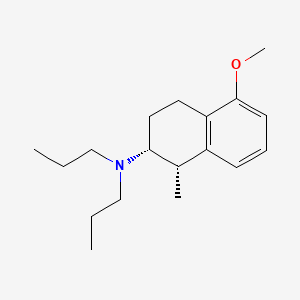
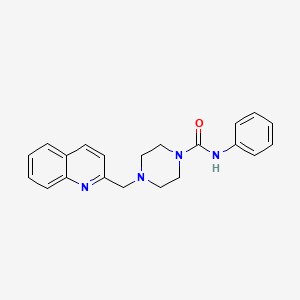

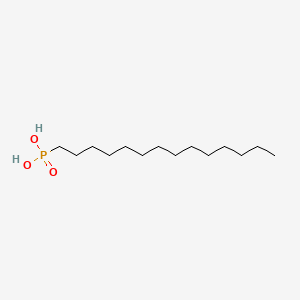


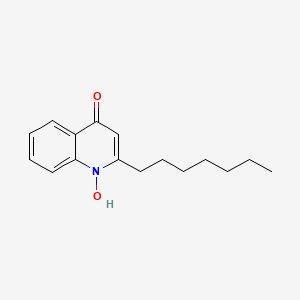


![2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1662995.png)
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)

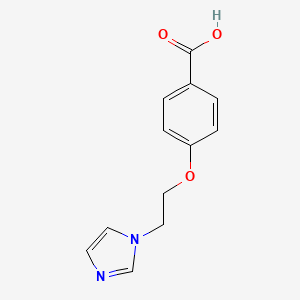
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)
